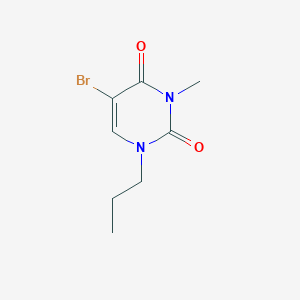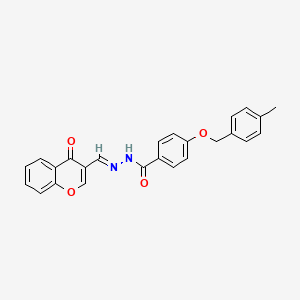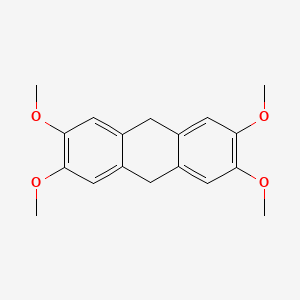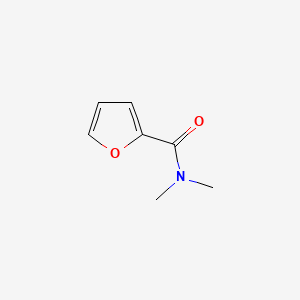![molecular formula C11H14N2O2S B12003743 Ethyl 4-[(methylcarbamothioyl)amino]benzoate](/img/structure/B12003743.png)
Ethyl 4-[(methylcarbamothioyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(methylcarbamothioyl)amino]benzoate is an organic compound with the molecular formula C11H14N2O2S It is a derivative of benzoic acid and contains both ethyl ester and thioamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(methylcarbamothioyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with methyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thioamide linkage. The general reaction scheme is as follows:
Starting Materials: Ethyl 4-aminobenzoate and methyl isothiocyanate.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or ethanol, at room temperature or slightly elevated temperatures.
Procedure: Ethyl 4-aminobenzoate is dissolved in the solvent, followed by the addition of methyl isothiocyanate and a base. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration or extraction, followed by recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
化学反应分析
Types of Reactions
Ethyl 4-[(methylcarbamothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates.
科学研究应用
Chemistry
In chemistry, Ethyl 4-[(methylcarbamothioyl)amino]benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The thioamide group can interact with the active sites of certain enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
This compound has shown promise in medicinal chemistry as a lead compound for the development of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with biological molecules makes it a candidate for drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism by which Ethyl 4-[(methylcarbamothioyl)amino]benzoate exerts its effects involves the interaction of its thioamide group with biological targets. The thioamide can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Ethyl 4-aminobenzoate: Lacks the thioamide group, making it less versatile in terms of chemical reactivity.
Methyl 4-aminobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-[(ethylcarbamothioyl)amino]benzoate: Similar but with an ethyl group instead of a methyl group on the thioamide.
Uniqueness
Ethyl 4-[(methylcarbamothioyl)amino]benzoate is unique due to the presence of both an ethyl ester and a thioamide group. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H14N2O2S |
|---|---|
分子量 |
238.31 g/mol |
IUPAC 名称 |
ethyl 4-(methylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C11H14N2O2S/c1-3-15-10(14)8-4-6-9(7-5-8)13-11(16)12-2/h4-7H,3H2,1-2H3,(H2,12,13,16) |
InChI 键 |
GJSAMKSUEZLZFA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)







![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12003730.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003753.png)
